molecular formula C20H21N3O3S B2413477 3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-49-4

3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2413477
CAS No.: 1021101-49-4
M. Wt: 383.47
InChI Key: XTSQQFIWSOLTKB-UHFFFAOYSA-N
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Description

3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center. The presence of a thiophene ring and a triazaspiro structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Spiro Center: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene Ring: This step involves the incorporation of the thiophene-2-carbonyl group through a substitution reaction.

    Final Assembly: The final step involves the coupling of the phenethyl group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

    Inhibition of Enzymes: By binding to the active site of an enzyme, the compound can inhibit its activity.

    Receptor Modulation: By binding to a receptor, the compound can modulate its activity, either activating or inhibiting it.

    Signal Transduction Pathways: The compound may influence various signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A similar spiro compound with different substituents.

    Spirotetramat: Another spiro compound used as an insecticide.

Uniqueness

3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-17(16-7-4-14-27-16)22-12-9-20(10-13-22)18(25)23(19(26)21-20)11-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSQQFIWSOLTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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